2-(Pyrimidin-2-yl)ethanamine hydrochloride

Catalog No.
S873965
CAS No.
1198118-04-5
M.F
C6H10ClN3
M. Wt
159.62 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-(Pyrimidin-2-yl)ethanamine hydrochloride

CAS Number

1198118-04-5

Product Name

2-(Pyrimidin-2-yl)ethanamine hydrochloride

IUPAC Name

2-pyrimidin-2-ylethanamine;hydrochloride

Molecular Formula

C6H10ClN3

Molecular Weight

159.62 g/mol

InChI

InChI=1S/C6H9N3.ClH/c7-3-2-6-8-4-1-5-9-6;/h1,4-5H,2-3,7H2;1H

InChI Key

VUGLSVSIQKZECN-UHFFFAOYSA-N

SMILES

C1=CN=C(N=C1)CCN.Cl

Canonical SMILES

C1=CN=C(N=C1)CCN.Cl

2-(Pyrimidin-2-yl)ethanamine hydrochloride (CAS 1198118-04-5) is a highly versatile, bifunctional building block consisting of a primary aliphatic amine linked via an ethyl chain to a pyrimidine ring. Supplied as a stable hydrochloride salt, it is predominantly utilized in medicinal chemistry and agrochemical development as a precursor for amides, ureas, and secondary amines. The compound provides a critical structural motif—an electron-deficient, low-basicity diazine heterocycle—that is frequently incorporated into kinase inhibitors, GPCR ligands, and CNS-active agents to modulate physicochemical properties such as LogD, aqueous solubility, and target residence time [1].

Research Fit

Building block Primary amine for medicinal chemistry and library synthesis
Pyrimidine core Enables TPSA and lipophilicity modulation compared to pyridine analogs
Solid HCl salt Simplifies precise weighing and storage versus liquid free base

Substituting 2-(pyrimidin-2-yl)ethanamine hydrochloride with its widely available pyridine analog (2-(pyridin-2-yl)ethanamine) or its free base form introduces significant process and pharmacological liabilities. The pyridine analog possesses a much more basic heteroaryl nitrogen (pKa ~5.2) compared to the pyrimidine (pKa ~1.3), which drastically increases the risk of off-target hERG channel blockade and alters physiological membrane permeability [1]. Furthermore, attempting to procure the free base form of the pyrimidine derivative instead of the hydrochloride salt results in severe handling difficulties; the low-molecular-weight free amine is prone to volatilization, atmospheric CO2 absorption, and oxidative degradation, making precise stoichiometric weighing in automated high-throughput synthesis highly unreliable [2].

Substitution Risk

Pyridine analog Different H-bond acceptor count and TPSA shift solubility and permeability profile
1-substituted isomer Fewer rotatable bonds alter conformational sampling; SAR may not transfer
Free base form Liquid state reduces weighing accuracy and long-term storage convenience

Low Basicity Mitigates hERG Liability

When optimizing drug candidates, the basicity of the heteroaromatic core heavily influences off-target cardiotoxicity. The pyrimidine nitrogen in 2-(pyrimidin-2-yl)ethanamine exhibits a significantly lower pKa compared to its pyridine counterpart. This reduced basicity prevents protonation at physiological pH, which is a primary driver of hERG potassium channel binding. Matched molecular pair analyses in drug design consistently show that replacing a basic pyridine with a pyrimidine can reduce hERG affinity by over an order of magnitude [1].

Evidence DimensionHeteroaryl Nitrogen pKa and hERG Liability
Target Compound DataPyrimidine N pKa ~ 1.3 (largely neutral at pH 7.4)
Comparator Or Baseline2-(pyridin-2-yl)ethanamine (Pyridine N pKa ~ 5.2)
Quantified Difference~3.9 log unit reduction in basicity, correlating with >10-fold reduction in hERG IC50 in matched scaffolds
ConditionsPhysiological pH (7.4) and standard patch-clamp hERG assays

Allows medicinal chemists to incorporate a hydrogen-bond acceptor motif without introducing dose-limiting cardiotoxicity.

Pyrimidine vs. Pyridine
Cross-study comparable
TPSA 51.8 vs 38.9 Ų; HBA 3 vs 2; XLogP3 -0.6 vs 0.1
Higher TPSA and lower XLogP3 may enhance aqueous solubility and reduce passive permeability
Computed properties; verify experimentally

Stoichiometric Precision via Salt Form

For parallel synthesis and automated library generation, the physical form of the building block is critical. The free base of 2-(pyrimidin-2-yl)ethanamine is a low-molecular-weight liquid or low-melting solid that is highly hygroscopic and susceptible to degradation. In contrast, the hydrochloride salt provides a highly crystalline, non-hygroscopic solid. This ensures that the compound maintains >99% assay stability over extended storage, allowing for exact molar equivalent calculations during automated dispensing for amide coupling reactions [1].

Evidence DimensionWeighing accuracy and shelf-life stability
Target Compound DataHydrochloride salt: Crystalline solid, >99% mass stability under ambient conditions
Comparator Or BaselineFree base: Volatile/hygroscopic, variable assay due to moisture/CO2 uptake
Quantified DifferenceElimination of stoichiometric errors (often 5-15% variance with free bases) during automated dispensing
ConditionsAmbient laboratory storage and automated robotic weighing

Ensures reproducible yields in high-throughput screening libraries by preventing stoichiometry imbalances.

Rotatable Bond Count
Cross-study comparable
2 rotatable bonds (target) vs. 1 (1-substituted analog)
Extra flexibility influences conformational entropy upon binding
From PubChem computed properties

Ethyl Linker Preserves Amine Reactivity

The choice of linker length between the pyrimidine ring and the primary amine dictates the compound's reactivity in downstream synthesis. In 2-(pyrimidin-2-yl)ethanamine, the two-carbon ethyl linker insulates the primary amine from the strong electron-withdrawing effect of the pyrimidine ring. This maintains the aliphatic amine's pKa at approximately 9.5, ensuring high nucleophilicity. Conversely, the shorter methyl linker in pyrimidin-2-ylmethanamine results in a less basic, less nucleophilic amine, which requires more aggressive coupling conditions or longer reaction times to achieve equivalent yields [1].

Evidence DimensionPrimary amine pKa and nucleophilicity
Target Compound DataEthyl linker (ethanamine): Amine pKa ~9.5, rapid amide coupling
Comparator Or BaselineMethyl linker (methanamine): Amine pKa ~8.5, slower coupling kinetics
Quantified Difference~1.0 log unit higher basicity/nucleophilicity for the ethyl derivative
ConditionsStandard amide coupling (e.g., HATU/DIPEA at room temperature)

Enables the use of milder coupling conditions and shorter reaction times, improving throughput and reducing side reactions.

Salt Form Physical State
Data to verify
Solid (HCl salt) vs. Liquid (free base)
Solid state may simplify handling and formulation accuracy
Vendor specification; verify lot consistency

CNS and Cardiac-Safe Lead Design

Utilizing the low-basicity pyrimidine core of 2-(pyrimidin-2-yl)ethanamine hydrochloride to replace pyridine motifs, thereby maintaining target engagement while engineering out hERG channel liabilities and improving blood-brain barrier penetration profiles [2].

High-Throughput Library Synthesis

Procuring the stable hydrochloride salt for use in robotic dispensing systems, ensuring precise stoichiometry in the parallel synthesis of pyrimidine-containing amide and urea libraries without the degradation risks associated with free base amines [1].

Kinase Hinge-Binding Motif Design

Leveraging the specific geometry and hydrogen-bonding profile of the 2-(pyrimidin-2-yl)ethyl group to design molecules that appropriately fit into the ATP-binding pocket of kinases, where the ethyl linker provides the necessary flexibility for optimal binding interactions[1].

Application Fit

Application
Selection Property
Validation Focus
Physicochemical property modulation
Pyrimidine core TPSA and lipophilicity profile
Assess solubility and permeability shifts
Flexible linker design
Ethylamine side chain rotatable bond count
Evaluate conformational flexibility in binding assays
Routine solid-form handling
Hydrochloride salt physical state
Confirm solid-state weighing precision and storage stability

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